molecular formula C22H22ClN3O B6489108 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-07-3

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B6489108
CAS RN: 899750-07-3
M. Wt: 379.9 g/mol
InChI Key: GLHMVPSUFVANBS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These moieties are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of these scaffolds from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .


Molecular Structure Analysis

These compounds are versatile scaffolds in organic synthesis and drug development . The structure and reactivity of these compounds can be influenced by the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has multifarious biological activity and its reactivity can be illustrated by the progress made in synthetic methods .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHMVPSUFVANBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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